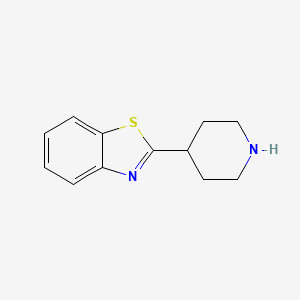

2-(4-Piperidinyl)-1,3-benzothiazole

Overview

Description

2-(4-Piperidinyl)-1,3-benzothiazole is a compound that can be synthesized through an unusual de-alkylation reaction between 2-chlorobenzothiazole and N-ethylpiperidine, resulting in pale-yellow orthorhombic crystals. This compound exhibits a planar benzothiazole fragment with a piperidine ring in a chair conformation, indicating its potential for varied chemical interactions and utility in various chemical synthesis processes (Álvarez et al., 2005).

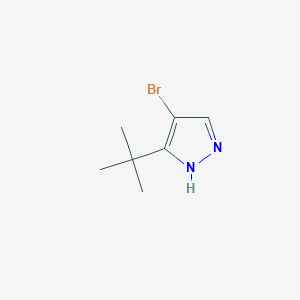

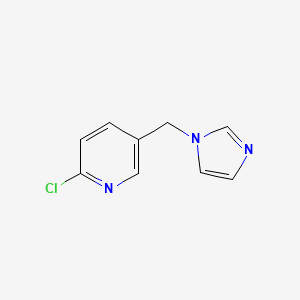

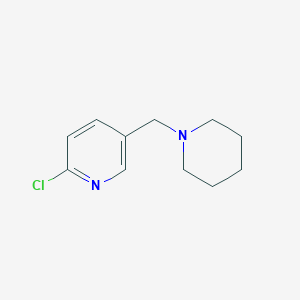

Synthesis Analysis

The synthesis of this compound derivatives has been explored through different approaches. One method involves the synthesis of a series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, showing the versatility of the piperidinyl group in forming neuroleptic active compounds. The neuroleptic activity was evaluated through assays, indicating the importance of substituents on the benzisoxazole and piperidinyl rings (Strupczewski et al., 1985).

Molecular Structure Analysis

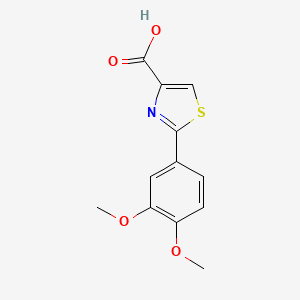

The molecular structure of N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine has been determined to crystallize in a monoclinic P21/c space group. The benzothiazol and imidazol rings are planar with a dihedral angle of 6.37° between them, showcasing the compound's structural complexity and the potential for diverse chemical reactivity (Yıldırım et al., 2006).

Chemical Reactions and Properties

Various chemical reactions and properties of this compound derivatives have been studied. For instance, the synthesis, spectral analysis, and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides demonstrate the compound's potential in biological activities and its interaction with enzymes like butyrylcholinesterase (Khalid et al., 2016).

Scientific Research Applications

Molecular Structure Analysis

- 2-(1-Piperidinyl)-1,3-benzothiazole exhibits unique molecular properties, with discrete molecules consisting of a planar benzothiazole fragment and a piperidine ring in a chair conformation, forming pale-yellow orthorhombic crystals (Álvarez et al., 2005).

Lipophilicity Determination

- The compound's relative lipophilicity has been determined using reversed-phase thin-layer chromatography, indicating its potential relevance in pharmaceutical applications (Brzezińska & Stolarska, 2005).

Antimicrobial Studies

- New pyridine derivatives, including those with benzothiazole and piperidine elements, have demonstrated considerable antibacterial activity, showing potential for the development of new antimicrobial agents (Patel & Agravat, 2009).

Enzyme Inhibition

- Certain benzothiazole-based analogues have been identified as potent and selective inhibitors of fatty acid amide hydrolase (FAAH), with compounds showing exceptional selectivity and no off-target activity with respect to other serine hydrolases (Wang et al., 2009).

Antitubercular and Antioxidant Properties

- Piperidinyl-1,3-benzothiazin-4-ones have been identified as promising agents for the treatment of tuberculosis. Additionally, certain derivatives have been found to activate antioxidant response and suppress oxidative stress-induced cardiomyocyte apoptosis (Nosova et al., 2018).

Mechanism of Action

Target of Action

The primary target of 2-(4-Piperidinyl)-1,3-benzothiazole is the voltage-gated sodium channel isoform NaV1.7 . This channel is a critical player in the transmission of nociceptive information and has been heavily implicated in human genetic pain disorders .

Mode of Action

This compound, also known as compound 194, interacts with its target by inhibiting the CRMP2-Ubc9 interaction . This interaction reduces NaV1.7 currents in small dorsal root ganglia (DRG) sensory neurons by interfering with channel trafficking and reducing NaV1.7 membrane localization .

Biochemical Pathways

The biochemical pathways affected by this compound involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

The result of the action of this compound is a reduction in pain. The compound has been shown to reverse mechanical allodynia in a chronic constriction injury model of neuropathic pain . It also reverses the increased latency to cross an aversive barrier in a mechanical conflict-avoidance task following chronic constriction injury .

Action Environment

The action environment of this compound is primarily the nervous system, specifically the nociceptive afferent fibers in the skin, the presynaptic terminals of the spinal cord dorsal horn, and the cell bodies of dorsal root ganglia neurons

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is likely to continue to evolve and expand in the future, with new compounds being developed and tested for potential therapeutic applications .

properties

IUPAC Name |

2-piperidin-4-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYASANLJWAJEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363121 | |

| Record name | 2-(4-piperidinyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665782 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

51784-73-7 | |

| Record name | 2-(4-piperidinyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-4-yl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

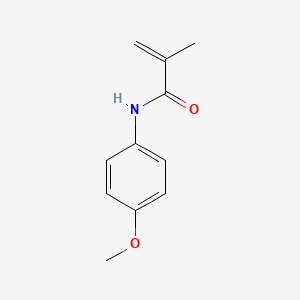

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone](/img/structure/B1270086.png)

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid](/img/structure/B1270126.png)

![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)